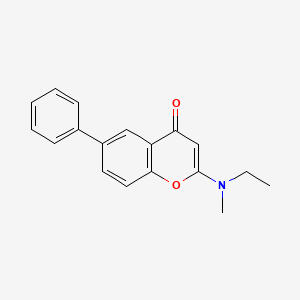
Chromone, 2-(ethylmethylamino)-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromone, 2-(ethylmethylamino)-6-phenyl- is a derivative of chromone, a naturally occurring compound belonging to the flavonoid family. Chromones are known for their diverse biological activities, including antimicrobial, antitumor, antioxidant, anti-inflammatory, and anti-HIV properties
Méthodes De Préparation
The synthesis of Chromone, 2-(ethylmethylamino)-6-phenyl- involves several steps. One common method is the reaction of 2-hydroxyacetophenone with ethylmethylamine and benzaldehyde under acidic conditions to form the desired compound. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods often involve the use of green chemistry principles to minimize environmental impact. For example, the use of ionic liquids as solvents and microwave irradiation can enhance reaction efficiency and reduce waste generation .
Analyse Des Réactions Chimiques
Chromone, 2-(ethylmethylamino)-6-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction of the compound can yield dihydrochromones, which have different biological activities.
Substitution: Halogenation reactions can introduce halogen atoms into the chromone scaffold, further modifying its properties.
Applications De Recherche Scientifique
Chromone, 2-(ethylmethylamino)-6-phenyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Chromone, 2-(ethylmethylamino)-6-phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit key kinase pathways, such as MAPK, PI3K/Akt/mTOR, and CDKs, which are involved in cell proliferation and survival . By targeting these pathways, the compound can induce apoptosis in cancer cells and reduce inflammation.
Comparaison Avec Des Composés Similaires
Chromone, 2-(ethylmethylamino)-6-phenyl- is unique due to its specific substitution pattern, which enhances its biological activities compared to other chromone derivatives. Similar compounds include:
Chromone Schiff base complexes: These compounds exhibit antimicrobial and antitumor activities but differ in their coordination chemistry and molecular targets.
Chromone-pyrimidine hybrids: These derivatives are synthesized using green chemistry principles and show promising antifungal and antibacterial activities.
Chitosan-chromone derivatives: These compounds are used in biomedical applications due to their biocompatibility and bioactivity.
Propriétés
Numéro CAS |
83766-99-8 |
|---|---|
Formule moléculaire |
C18H17NO2 |
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
2-[ethyl(methyl)amino]-6-phenylchromen-4-one |
InChI |
InChI=1S/C18H17NO2/c1-3-19(2)18-12-16(20)15-11-14(9-10-17(15)21-18)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 |
Clé InChI |
BCIAYWPWBWTFKN-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C1=CC(=O)C2=C(O1)C=CC(=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine](/img/structure/B11842369.png)
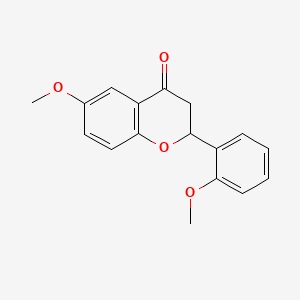

![4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B11842381.png)
![Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane](/img/structure/B11842391.png)
![tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11842398.png)
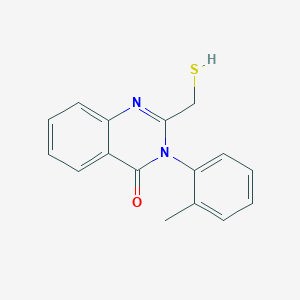



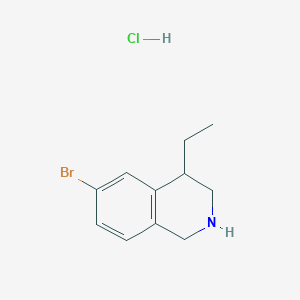
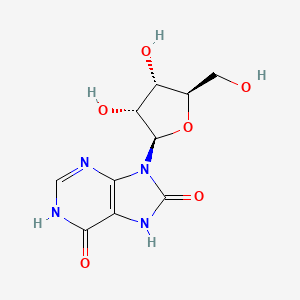

![6-Nitrospiro[chroman-2,2'-indole]](/img/structure/B11842455.png)
